Methyl 2-amino-3,4-diethoxybenzoate
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Overview
Description
Methyl 2-amino-3,4-diethoxybenzoate is an organic compound with the molecular formula C12H17NO4 It is a derivative of benzoic acid, characterized by the presence of amino and ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,4-diethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,4-diethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3,4-diethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3,4-diethoxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3,4-diethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Methyl 2-amino-3,4-dimethoxybenzoate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl 2-amino-3,4-dihydroxybenzoate: Contains hydroxyl groups instead of ethoxy groups.
Methyl 2-amino-3,4-dichlorobenzoate: Chlorine atoms replace the ethoxy groups.
Uniqueness: Methyl 2-amino-3,4-diethoxybenzoate is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may provide distinct steric and electronic effects compared to other substituents, making this compound valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-amino-3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-4-16-9-7-6-8(12(14)15-3)10(13)11(9)17-5-2/h6-7H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOCLBMUNXPFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)OC)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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